molecular formula C24H26N2O4 B12051696 [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12051696
M. Wt: 406.5 g/mol
InChI Key: HLNBBTISGBRNRQ-NBKMAVCRSA-N
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Description

[4-[(E)-(Cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a novel chemical entity designed for advanced pharmaceutical and biochemical research. This synthetic compound is a complex ester derivative that incorporates two prominent pharmacophores: a cinnamic acid moiety and a hydrazone functional group. The (E)-3-phenylprop-2-enoate (cinnamate) core is a structure of high interest in medicinal chemistry, known to be present in compounds that exhibit antitubulin activity, which can lead to the inhibition of cell proliferation and make them valuable candidates in anticancer research . The specific molecular architecture, which includes a methoxyphenyl ring linked to a hydrazinylidene group, suggests potential for diverse biological interactions. Researchers can leverage this compound to investigate its mechanism of action, which may involve targeting proteins such as transcription factors or enzymes, given that similar cinnamic acid derivatives have been predicted to interact with targets like Nuclear Factor erythroid 2-related factor 2 (Nrf2) and Kruppel-like factors . It is supplied as a solid and is intended For Research Use Only. This product is not intended for diagnostic or therapeutic uses and is strictly prohibited for personal consumption. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H26N2O4/c1-29-22-16-19(17-25-26-24(28)20-10-6-3-7-11-20)12-14-21(22)30-23(27)15-13-18-8-4-2-5-9-18/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3,(H,26,28)/b15-13+,25-17+

InChI Key

HLNBBTISGBRNRQ-NBKMAVCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclohexanecarbonyl Hydrazide Preparation

Cyclohexanecarbonyl hydrazide is synthesized via nucleophilic acyl substitution. Cyclohexanecarbonyl chloride reacts with hydrazine hydrate in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the hydrazide in 85–92% efficiency. Excess hydrazine ensures complete conversion, while controlled temperature prevents side reactions.

Reaction Conditions

ParameterValue
SolventTHF
Temperature0–5°C
Molar Ratio (Acid Chloride:Hydrazine)1:1.2
Reaction Time4 hours

Condensation with 4-Formyl-2-methoxyphenol

The hydrazide undergoes acid-catalyzed condensation with 4-formyl-2-methoxyphenol to form the hydrazone. Glacial acetic acid (20 mol%) in ethanol at reflux (78°C) drives the reaction to completion within 6–8 hours. The electron-withdrawing methoxy group enhances aldehyde reactivity, while cyclohexane’s steric bulk necessitates prolonged heating.

Key Data

  • Yield : 78–84%

  • Byproducts : <5% unreacted hydrazide (recoverable via recrystallization).

  • Stereoselectivity : Exclusive E-isomer formation due to thermodynamic stability.

Esterification of the Phenolic Intermediate

(E)-3-Phenylprop-2-enoyl Chloride Synthesis

Cinnamoyl chloride is prepared by treating (E)-3-phenylprop-2-enoic acid with thionyl chloride (1.5 equivalents) in dichloromethane (DCM) at 0°C. The reaction completes within 2 hours, with HCl and SO₂ evolved as gases.

Reaction Profile

ParameterValue
SolventDCM
Temperature0°C → 25°C (gradual warming)
Conversion>95%

Steglich Esterification

The phenolic hydroxyl group of the hydrazone intermediate is esterified using cinnamoyl chloride under Steglich conditions. N,N-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM facilitate the coupling at 25°C for 12 hours.

Optimized Conditions

ParameterValue
SolventDCM
CatalystDCC (1.2 eq), DMAP (0.1 eq)
Temperature25°C
Yield70–76%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) to isolate the target compound (>98% purity). High-performance liquid chromatography (HPLC) confirms stereochemical integrity, with retention time matching the E,E-configuration.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, hydrazone CH), 7.78–7.32 (m, 10H, aromatic), 6.58 (d, J = 16 Hz, 1H, cinnamate CH), 5.92 (d, J = 16 Hz, 1H, cinnamate CH₂).

  • IR (KBr): 1715 cm⁻¹ (ester C=O), 1650 cm⁻¹ (hydrazone C=N).

Comparative Analysis of Methodologies

Acid-Catalyzed vs. Base-Mediated Esterification

While Steglich esterification is reliable, alternative methods using potassium carbonate in acetone yield comparable results (68–72%) but require longer durations (24 hours). Base-mediated routes are less favored due to potential hydrazone degradation.

Solvent Impact on Hydrazone Formation

Ethanol outperforms DMF or toluene in condensation reactions, offering higher yields (84% vs. 65–72%) and reduced side-product formation.

Industrial-Scale Considerations

Cost-Efficiency

Cyclohexanecarbonyl chloride and hydrazine hydrate are cost-effective starting materials (~$120/kg). Recycling unreacted hydrazide via recrystallization reduces raw material costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and phenylprop-2-enoate moieties, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in polar solvents like dimethylformamide (DMF) or acetonitrile.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it valuable in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets in the body. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s bioactive effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds:

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate () Substituents: Cyano and methylphenyl groups. Conformation: Syn-periplanar arrangement across the C=C bond (torsion angle: 3.2°). Comparison: The cyano group in these derivatives offers strong electron-withdrawing effects, contrasting with the electron-rich hydrazinylidene group in the target compound. This difference impacts reactivity and solubility .

4-{...}-2-methoxyphenyl acetate ()

  • Substituents: Triazole-sulfanyl and chlorophenyl groups.
  • Comparison: The triazole ring enhances aromatic stacking and hydrogen-bonding capacity, similar to the hydrazinylidene group. However, the chlorophenyl group increases hydrophobicity compared to the target’s methoxyphenyl group .

2-Phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate () Substituents: Phenylethyl ester and hydroxyl-methoxy groups. The phenylethyl ester increases steric bulk but reduces flexibility compared to the cyclohexanecarbonyl group .

(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives () Substituents: Hydroxyphenyl and varied aromatic groups. Comparison: The ketone group in these derivatives offers different electronic properties compared to the enoate ester in the target compound, affecting dipole moments and binding affinities .

Physical and Chemical Properties

Property Target Compound Ethyl Cyano-propenoate () Triazole Derivative () Phenylethyl Enoate ()
Molecular Weight ~450 g/mol (estimated) 231.25 g/mol ~500 g/mol (estimated) 298.34 g/mol
Hydrogen Bonding Hydrazinylidene (donor/accept.) Cyano (acceptor) Triazole (donor/accept.), sulfanyl (donor) Hydroxyl (donor), ester (acceptor)
Lipophilicity High (cyclohexane) Moderate (methylphenyl) High (chlorophenyl) Moderate (phenylethyl)
Crystal Packing Likely layered via H-bonding and π-stacking Syn-periplanar C=C conformation Sulfonamide H-bonding networks Hydroxyl-mediated H-bonding

Crystallographic and Computational Insights

  • Target Compound : Structural validation via SHELX software () would confirm the (E)-configuration and H-bonding patterns. ORTEP-3 () could visualize the cyclohexane ring’s chair conformation .
  • Analogues: Syn-periplanar conformations in cyano-propenoates () and hydrogen-bonding motifs in triazoles () highlight the role of crystallography in understanding structure-activity relationships .

Biological Activity

The compound [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate, commonly referred to as a hydrazone derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure features a hydrazone linkage and multiple aromatic rings, which are pivotal in its interaction with biological targets.

Anticancer Properties

Research has indicated that hydrazone derivatives exhibit significant anticancer activity. A study focused on similar compounds demonstrated their ability to induce apoptosis in various cancer cell lines. The proposed mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation.

Table 1: Anticancer Activity of Related Hydrazone Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Hydrazone AMCF-715Apoptosis induction via caspase activation
Hydrazone BHeLa10Inhibition of PI3K/Akt pathway
Hydrazone CA54912Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli64 µg/mLInhibition of cell wall synthesis
Candida albicans16 µg/mLDisruption of ergosterol synthesis

The biological activities of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing leakage and cell death.

Case Study 1: Anticancer Efficacy

In a controlled experiment, a series of hydrazone derivatives were tested against breast cancer cells (MCF-7). The results indicated that compounds similar to our target compound significantly reduced cell viability through apoptosis, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Testing

A study assessed the antimicrobial efficacy of various hydrazones against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the target compound exhibited MIC values comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

Q & A

Q. What experimental designs are recommended for environmental fate studies?

  • Answer :
  • Degradation assays : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; monitor via HPLC for photolysis products .
  • Ecotoxicology : Use OECD guidelines for Daphnia magna toxicity testing; report LC50_{50} values with 95% confidence intervals .

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